Cas no 2228514-62-1 (4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine)
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine
- 2228514-62-1
- EN300-1978832
-
- Inchi: 1S/C11H15ClN2O2/c1-11(2,13)7-6-8-9(12)4-3-5-10(8)14(15)16/h3-5H,6-7,13H2,1-2H3
- InChI Key: LQOWZDUGHLAXAG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1CCC(C)(C)N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 242.0822054g/mol
- Monoisotopic Mass: 242.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 71.8Ų
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978832-0.05g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 0.05g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1978832-0.1g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 0.1g |
$1019.0 | 2023-09-16 | ||
| Enamine | EN300-1978832-0.25g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 0.25g |
$1065.0 | 2023-09-16 | ||
| Enamine | EN300-1978832-0.5g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 0.5g |
$1111.0 | 2023-09-16 | ||
| Enamine | EN300-1978832-1.0g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 1g |
$1157.0 | 2023-05-31 | ||
| Enamine | EN300-1978832-2.5g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 2.5g |
$2268.0 | 2023-09-16 | ||
| Enamine | EN300-1978832-5.0g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 5g |
$3355.0 | 2023-05-31 | ||
| Enamine | EN300-1978832-10.0g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 10g |
$4974.0 | 2023-05-31 | ||
| Enamine | EN300-1978832-1g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1978832-5g |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine |
2228514-62-1 | 5g |
$3355.0 | 2023-09-16 |
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine
Chemical Profile of 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine (CAS No. 2228514-62-1)
4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228514-62-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of amines, featuring a branched alkyl chain and an aromatic ring substituted with chloro and nitro groups. The precise arrangement of these functional groups imparts distinct reactivity and potential applications, particularly in medicinal chemistry and drug discovery.
The molecular structure of 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine consists of a phenyl ring at the 4-position, which is further modified by a chloro group at the 2-position and a nitro group at the 6-position. This substitution pattern enhances its interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents. The presence of the secondary amine functionality at the 2-position allows for further derivatization, enabling chemists to explore diverse chemical libraries for drug development.
In recent years, there has been significant interest in aromatic amines as pharmacophores due to their ability to modulate biological pathways effectively. The nitro group in 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine is particularly noteworthy, as it can participate in redox reactions, influencing the compound's bioavailability and metabolic stability. Additionally, the chloro substituent at the ortho position relative to the nitro group can enhance electrophilic aromatic substitution reactions, providing a versatile platform for synthesizing more complex derivatives.
Current research in medicinal chemistry highlights the importance of optimizing molecular properties to improve drug-like characteristics such as solubility, permeability, and binding affinity. The structural features of 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine make it an attractive candidate for further investigation in this context. For instance, computational studies have suggested that this compound may exhibit potent activity against certain enzymes implicated in inflammatory diseases and cancer. The ability to fine-tune its pharmacokinetic profile through structural modifications remains an active area of exploration.
The synthesis of 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine involves multi-step organic transformations that require careful control of reaction conditions to achieve high yields and purity. Key synthetic strategies include nucleophilic aromatic substitution reactions to introduce the chloro and nitro groups onto the phenyl ring, followed by alkylation to install the methylbutanamido moiety. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving scalability.
From a biological perspective, 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine has shown promise in preclinical studies as a potential lead compound for therapeutic intervention. Its interaction with biological targets such as kinases and transcription factors has been investigated using both in vitro and in silico approaches. The nitro group's ability to engage in redox processes may offer advantages over conventional small molecules by allowing for dynamic modulation of drug activity based on physiological conditions.
The development of novel pharmaceuticals often relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The unique properties of 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine make it a valuable tool for studying complex biological mechanisms. By leveraging its structural versatility, researchers can design analogs with enhanced efficacy or reduced side effects. Such efforts are critical for addressing unmet medical needs and advancing therapeutic strategies against chronic diseases.
In conclusion, 4-(2-chloro-6-nitrophenyl)-2-methylbutan-2-amine (CAS No. 2228514-62-1) represents a promising chemical entity with significant potential in pharmaceutical research. Its well-defined structure and functional groups provide a robust foundation for developing innovative treatments targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds like this will play an increasingly important role in shaping the future of medicine.
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